2-cyano-N-(3-ethoxyphenyl)acetamide
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Overview
Description
2-cyano-N-(3-ethoxyphenyl)acetamide is a chemical compound belonging to the class of amides. It is characterized by the presence of a cyano group (-CN) and an ethoxyphenyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-ethoxyphenyl)acetamide typically involves the reaction of 3-ethoxyaniline with cyanoacetic acid or its derivatives under specific conditions. One common method involves the direct treatment of 3-ethoxyaniline with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, followed by heating . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired cyanoacetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Additionally, continuous flow reactors and automated systems may be employed to ensure consistent production and quality control .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-N-(3-ethoxyphenyl)acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the ethoxyphenyl moiety play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2-ethoxyphenyl)acetamide: Similar structure but with the ethoxy group at the 2-position instead of the 3-position.
2-cyanoacetamide: Lacks the ethoxyphenyl group, making it a simpler structure.
Uniqueness
2-cyano-N-(3-ethoxyphenyl)acetamide is unique due to the presence of both the cyano group and the ethoxyphenyl group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-cyano-N-(3-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-10-5-3-4-9(8-10)13-11(14)6-7-12/h3-5,8H,2,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAFAIATPDHEEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367571 |
Source
|
Record name | 2-cyano-N-(3-ethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17722-27-9 |
Source
|
Record name | 2-cyano-N-(3-ethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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